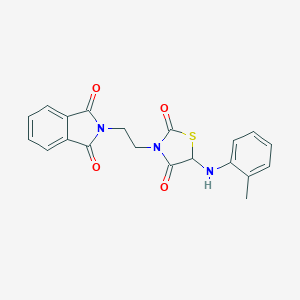
3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, an o-tolylamino group, and a 1,3-dioxoisoindolin-2-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the o-Tolylamino Group: This step involves the nucleophilic substitution of the thiazolidine-2,4-dione with o-toluidine.
Attachment of the 1,3-Dioxoisoindolin-2-yl Ethyl Group: This can be done through a condensation reaction between the intermediate product and a phthalic anhydride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where thiazolidine-2,4-dione derivatives have shown efficacy.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione derivative used in the treatment of type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar applications in diabetes management.
Phthalimide Derivatives: Compounds containing the 1,3-dioxoisoindolin-2-yl group, which have various biological activities.
Uniqueness
3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-6-2-5-9-15(12)21-16-19(26)23(20(27)28-16)11-10-22-17(24)13-7-3-4-8-14(13)18(22)25/h2-9,16,21H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNPZWEMZQVJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetate](/img/structure/B353125.png)
![Methyl 2-[2-(2-phenoxyethylthio)benzimidazolyl]acetate](/img/structure/B353128.png)
![Methyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B353129.png)
![3-[2-(4-methoxyphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B353130.png)
![Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B353131.png)
![Ethyl 2-{2-[2-(2-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B353132.png)
![Methyl 2-{2-[2-(3-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B353133.png)
![3-[3-(2-chlorophenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353134.png)
![methyl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B353135.png)
![Methyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B353136.png)
![(4-Methoxyphenyl)-[4-[(1-methyl-5-nitrobenzimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B353146.png)



